Heptadecan-9-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

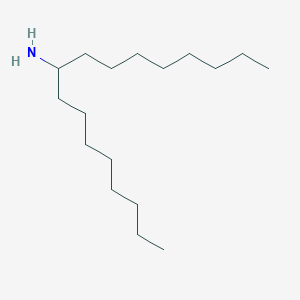

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptadecan-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHBQRJOHIHZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3241-20-1 | |

| Record name | Heptadecan-9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 9-Aminoheptadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Aminoheptadecane, a 17-carbon long-chain aliphatic amine, holds significant potential in various research and development sectors, including its use as a hydrophobic tail in the synthesis of novel surfactants, and as a component in the development of lipid nanoparticles for drug delivery. This technical guide provides a comprehensive overview of the primary synthetic pathways for 9-aminoheptadecane, with a focus on detailed experimental protocols and quantitative data. The synthesis of the key precursor, 9-heptadecanone, is also detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The synthesis of long-chain aliphatic amines is a critical process in organic chemistry, with applications ranging from materials science to pharmaceuticals. 9-Aminoheptadecane, with its C17 backbone, possesses unique physicochemical properties that make it a valuable building block for creating molecules with specific hydrophobic characteristics. This guide will explore the most viable synthetic routes to this compound, providing detailed methodologies to facilitate its preparation in a laboratory setting.

Synthesis of the Precursor: 9-Heptadecanone

The most common and efficient precursor for the synthesis of 9-aminoheptadecane is 9-heptadecanone. This symmetrical ketone can be synthesized through several methods, with two prominent routes being the reaction of an acyl chloride with a Grignard reagent and the oxidation of the corresponding secondary alcohol.

Synthesis of 9-Heptadecanone from Nonanoyl Chloride and Octylmagnesium Bromide

This classic Grignard reaction provides a reliable method for the formation of a carbon-carbon bond, leading to the desired ketone.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). A solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of octylmagnesium bromide.

-

Reaction with Acyl Chloride: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of nonanoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 9-heptadecanone.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 1-Bromooctane | 193.13 | 1.0 |

| Magnesium | 24.31 | 1.2 |

| Nonanoyl Chloride | 162.66 | 1.0 |

| Diethyl Ether | 74.12 | Solvent |

| Ammonium Chloride | 53.49 | Quenching Agent |

Table 1: Reactants and reagents for the synthesis of 9-heptadecanone via Grignard reaction.

Synthesis of 9-Heptadecanone from 9-Heptadecanol

The oxidation of the secondary alcohol, 9-heptadecanol, offers another efficient route to 9-heptadecanone.

Experimental Protocol:

-

Oxidation: To a solution of 9-heptadecanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone, a solution of an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) or a Jones oxidation reagent is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure 9-heptadecanone.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 9-Heptadecanol | 256.47 | 1.0 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 |

| Dichloromethane | 84.93 | Solvent |

Table 2: Reactants and reagents for the synthesis of 9-heptadecanone via oxidation of 9-heptadecanol.

Synthesis of 9-Aminoheptadecane

The primary methods for the synthesis of 9-aminoheptadecane from 9-heptadecanone are reductive amination and the Leuckart reaction.

Reductive Amination of 9-Heptadecanone

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. This can be achieved through a one-pot reaction or in a stepwise manner. A common approach involves the use of a reducing agent in the presence of an ammonia source.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: A high-pressure autoclave is charged with 9-heptadecanone (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

-

Amination and Reduction: The autoclave is sealed, purged with nitrogen, and then filled with ammonia gas to a desired pressure. Subsequently, hydrogen gas is introduced to the desired reaction pressure. The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS.

-

Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude 9-aminoheptadecane can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 9-Heptadecanone | 254.46 | 1.0 |

| Ammonia | 17.03 | Excess |

| Hydrogen | 2.02 | Excess |

| Raney Nickel or Pd/C | - | Catalyst |

| Ethanol | 46.07 | Solvent |

Table 3: Reactants and reagents for the reductive amination of 9-heptadecanone.

Leuckart Reaction of 9-Heptadecanone

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the ammonia source and the reducing agent.

Experimental Protocol:

-

Reaction: A mixture of 9-heptadecanone (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq) is heated to a high temperature (typically 160-185 °C) in a reaction vessel equipped with a distillation apparatus to remove water formed during the reaction. The reaction is heated for several hours until the formation of the intermediate formamide is complete.

-

Hydrolysis: The reaction mixture is cooled, and the intermediate N-(heptadecan-9-yl)formamide is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled and made basic with a strong base. The liberated 9-aminoheptadecane is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 9-Heptadecanone | 254.46 | 1.0 |

| Ammonium Formate | 63.06 | 5.0 - 10.0 |

| Hydrochloric Acid or Sodium Hydroxide | 36.46 or 40.00 | For Hydrolysis |

Table 4: Reactants and reagents for the Leuckart reaction of 9-heptadecanone.

Visualization of Synthesis Pathways

The following diagrams illustrate the key synthesis pathways described in this guide.

Caption: Synthesis pathways for the precursor, 9-heptadecanone.

Caption: Primary synthesis pathways for 9-Aminoheptadecane.

Purification and Characterization

Purification of the final product, 9-aminoheptadecane, is crucial to obtain a high-purity compound suitable for its intended applications.

-

Vacuum Distillation: This is the preferred method for purifying liquid long-chain amines. The high boiling point of 9-aminoheptadecane necessitates distillation under reduced pressure to prevent decomposition.

-

Recrystallization of the Salt: The amine can be converted to its hydrochloride or other salt, which can then be purified by recrystallization from a suitable solvent system. The pure amine can be regenerated by treatment with a base.

Characterization of 9-aminoheptadecane is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching and bending vibrations of the primary amine group.

-

Gas Chromatography (GC): To determine the purity of the final product.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the long alkyl chains and a characteristic signal for the proton on the carbon bearing the amino group. A broad singlet for the NH₂ protons. |

| ¹³C NMR | A specific number of signals corresponding to the 17 carbon atoms in the molecule. |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of 9-aminoheptadecane (255.49 g/mol ). |

| IR (neat) | N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. |

Table 5: Expected analytical data for 9-aminoheptadecane.

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of 9-aminoheptadecane. By providing detailed experimental protocols for the synthesis of both the target molecule and its key precursor, 9-heptadecanone, this document serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development. The successful synthesis and purification of 9-aminoheptadecane will enable further exploration of its potential in a variety of scientific and industrial applications.

An In-depth Technical Guide to Heptadecan-9-amine (CAS: 3241-20-1) for Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptadecan-9-amine, a long-chain aliphatic amine, presents significant opportunities in the field of drug development, primarily as a functional excipient and a key component in advanced drug delivery systems. While direct therapeutic applications have yet to be extensively documented, its physicochemical properties make it an ideal candidate for enhancing the bioavailability of certain drug classes. This guide provides a comprehensive overview of this compound, its chemical and physical characteristics, and a detailed exploration of its potential application as a pro-drug moiety to improve the cellular uptake of phosphonate-containing drugs. This document also outlines detailed experimental protocols and conceptual workflows to aid researchers in harnessing the potential of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 3241-20-1 | [1] |

| Molecular Formula | C₁₇H₃₇N | [1] |

| Molecular Weight | 255.49 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 120 °C at 0.1 mmHg | [3] |

| Purity | >96.0% (GC) | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place under inert gas | |

| Solubility | Information not widely available, but its long alkyl chain suggests solubility in organic solvents and limited solubility in aqueous media. | |

| Reactivity | The primary amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes). |

Core Application in Drug Development: A Pro-Drug Approach for Phosphonate Drugs

A significant challenge in the development of phosphonate-containing drugs is their poor cell permeability due to their anionic nature at physiological pH. One promising strategy to overcome this is the use of pro-drugs, where the phosphonate group is temporarily masked to facilitate cell entry. Long-chain aliphatic amines, such as this compound, are excellent candidates for this purpose.

The primary amine of this compound can be reacted with a phosphonate drug to form a phosphonoamidate linkage. This linkage neutralizes the negative charge of the phosphonate, increasing the lipophilicity of the molecule and thereby enhancing its ability to cross cell membranes. Once inside the cell, the phosphonoamidate bond can be cleaved by intracellular enzymes, such as phosphoramidases, to release the active phosphonate drug.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of a this compound-phosphonate pro-drug.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and evaluation of a this compound-based pro-drug.

Synthesis of a this compound-Phosphonate Pro-drug

This protocol outlines a general method for the synthesis of a phosphonoamidate pro-drug.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctylamine, also known as di-n-octylamine or 1-octanamine, N-octyl-, is a secondary amine with the chemical formula C₁₆H₃₅N. It consists of two eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. This structure imparts significant lipophilicity to the molecule, making it a valuable intermediate in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of dioctylamine, along with general experimental protocols for its synthesis and purification, and visualizations of key processes. While the user initially inquired about "1-Octylnonylamine," the preponderance of available scientific data points towards Dioctylamine as the compound of significant interest in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of dioctylamine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties of Dioctylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₅N | |

| Molecular Weight | 241.46 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like, fishy | [1] |

| Melting Point | 13-16 °C (55.4-60.8 °F) | [2] |

| Boiling Point | 297-298 °C (567-568 °F) at 760 mmHg | |

| Density | 0.799 g/mL at 25 °C | |

| Vapor Pressure | 0.01 mmHg at 20 °C | |

| Vapor Density | 8.3 (vs air) | |

| Refractive Index (n20/D) | 1.4432 | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. |

Chemical Properties and Safety Information

| Property | Description | Reference(s) |

| Chemical Structure | A secondary amine with two n-octyl chains attached to the nitrogen atom. | |

| Reactivity | Reacts with strong oxidizing agents and acids. Can be used as a reactant in the synthesis of ionic liquids and perylene photosensitizers. | |

| Stability | Stable under normal conditions. Combustible. | |

| Incompatibilities | Strong oxidizing agents, acids. | |

| Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects. | |

| Safety Precautions | Use personal protective equipment such as gloves, safety goggles, and a respirator. Handle in a well-ventilated area. |

Experimental Protocols

Synthesis of Dioctylamine

A common method for the synthesis of secondary amines like dioctylamine is the alkylation of a primary amine with an alkyl halide. Another approach is reductive amination.

General Protocol for Synthesis via Alkylation:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (the primary amine) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add a base, such as potassium carbonate, to the solution. Then, slowly add an equimolar amount of 1-bromooctane (the alkyl halide).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent. The filtrate, containing the crude dioctylamine, is then concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography.

Purification of Dioctylamine

Fractional Distillation (General Procedure):

Fractional distillation is effective for separating liquids with close boiling points.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Distillation: Heat the crude dioctylamine in the flask. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

Collection: The purified dioctylamine will condense and be collected in the receiving flask. The distillation should be carried out under reduced pressure to lower the boiling point and prevent decomposition.

Column Chromatography (General Procedure):

For the purification of amines, silica gel chromatography can be employed, often with the addition of a small amount of a basic modifier to the eluent to prevent peak tailing.

-

Column Packing: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude dioctylamine in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. A small percentage of triethylamine (0.1-1%) is often added to the eluent to improve the separation of amines.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure dioctylamine.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dioctylamine.

Mandatory Visualizations

General Workflow for Synthesis and Purification of Dioctylamine

References

Heptadecan-9-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Heptadecan-9-amine is a chemical compound that requires careful handling due to its corrosive nature. This guide provides a comprehensive overview of the necessary safety and handling precautions for laboratory and research professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the appropriate mitigation strategies.

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary hazards are severe skin burns and serious eye damage.[1][2][3] This is reflected in its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)

Signal Word: Danger

Hazard Pictogram:

-

GHS05: Corrosion

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C17H37N | |

| Molecular Weight | 255.49 g/mol | |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Boiling Point | 120 °C at 0.1 mmHg | |

| Density | 0.8093 g/cm³ at 24 °C | |

| Refractive Index | 1.4460 to 1.4500 | |

| pKa | 11.09 ± 0.35 (Predicted) | |

| Flash Point | 147 °C |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store locked up.

-

The recommended storage temperature is room temperature, in a cool and dark place (<15°C).

-

Store under an inert gas as the compound is air-sensitive.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves. Double gloving is recommended. | Protects against skin contact. Acrylate monomers can penetrate standard latex or vinyl gloves, and while this is not an acrylate, the principle of using appropriate chemical-resistant gloves applies. |

| Eye Protection | Chemical splash goggles or a face shield. | Prevents eye irritation and serious damage from splashes. |

| Skin and Body Protection | Laboratory coat. | Protects against skin contact. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Avoids inhalation of vapors and prevents respiratory irritation. |

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Experimental Protocols

While specific experimental protocols for the toxicity testing of this compound are not publicly available, the GHS classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These include:

-

OECD Test Guideline 404 for acute dermal irritation/corrosion.

-

OECD Test Guideline 405 for acute eye irritation/corrosion.

These protocols involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions to observe for signs of irritation or corrosion.

Spill and Disposal Procedures

Spill Management:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the product enter drains.

Waste Disposal:

-

Dispose of contents/container to an approved waste disposal plant. Disposal must be in accordance with local, state, and federal regulations.

Visual Guides

Laboratory Safety Workflow for Handling this compound

Caption: General laboratory workflow for safely handling chemical compounds.

First Aid Procedures for this compound Exposure

Caption: First aid response to different routes of exposure.

References

Heptadecan-9-amine: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-amine (C₁₇H₃₇N) is a long-chain aliphatic primary amine with a molecular weight of 255.5 g/mol .[1] Its significant non-polar character, owing to the 17-carbon chain, largely dictates its physical and chemical properties, including its solubility. This technical guide provides a comprehensive overview of the solubility of this compound, addresses the current landscape of available data, and offers a detailed experimental protocol for its quantitative determination. This information is critical for applications in materials science, where it is used as a capping agent for quantum dots and for the functionalization of graphene, as well as in drug development as a synthon for complex lipid-based delivery systems.[2]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the fundamental principles of chemical solubility—"like dissolves like"—and data for analogous long-chain amines, a reliable qualitative profile can be established.[3][4][5] The long, non-polar alkyl chain of this compound is the dominant structural feature, suggesting poor solubility in polar solvents like water and increasing solubility in non-polar organic solvents.

Primary fatty amines are generally very poorly soluble in water in their free, non-protonated form. The presence of the amine group allows for hydrogen bonding, but the large hydrophobic carbon chain prevents significant interaction with water molecules. Conversely, in acidic aqueous solutions, the amine group will be protonated to form an ammonium salt, which dramatically increases water solubility.

The expected solubility in various organic solvents is summarized in the table below. This profile is inferred from the behavior of similar long-chain amines and the reported solubility of a derivative, heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, which is known to be soluble in solvents like DMSO, ethanol, and chloroform.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large non-polar C17 alkyl chain dominates the molecule's character, limiting solubility in highly polar solvents. Solubility may increase slightly in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions without the strong hydrogen-bonding network of protic solvents, allowing for better solvation of the large alkyl chain. |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | The non-polar nature of these solvents readily accommodates the long hydrophobic alkyl chain of this compound through van der Waals forces. |

| Lipids | Corn oil, Mineral oil | Highly Soluble | The lipophilic nature of this compound ensures high miscibility with lipids and oils. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (>96% purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess of the amine should be visibly present as a separate phase to ensure saturation.

-

Securely seal the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved amine has stabilized.

-

-

Sample Separation:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the undissolved amine to settle.

-

To ensure complete separation of the excess solid or liquid amine, centrifuge the vial at a moderate speed.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.

-

-

Data Calculation and Reporting:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be repeated at least three times to ensure reproducibility. The final solubility should be reported as the mean of these measurements, along with the standard deviation.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Biological activities of long-chain aliphatic amines

An In-depth Technical Guide to the Biological Activities of Long-Chain Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of long-chain aliphatic amines (LCAAs), a versatile class of organic compounds characterized by a hydrocarbon chain of eight or more carbon atoms linked to a nitrogen-containing functional group.[1] Their amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic amine group, underpins their diverse applications in industrial and biomedical fields.[1] This document details their mechanisms of action, presents quantitative data on their biological effects, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows.

Antimicrobial Activity

Long-chain aliphatic amines exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi. Their primary mechanism of action involves the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The cationic amine headgroup interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic tail penetrates the lipid bilayer, causing disorganization and increased permeability.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Long-Chain Aliphatic Amines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Laurixamine | Staphylococcus aureus ATCC 29213 | 2 | [2] |

| Laurixamine | Escherichia coli ATCC 25922 | 8 | [2] |

| Laurixamine | Pseudomonas aeruginosa ATCC 27853 | 16 | [2] |

| Laurixamine | Enterococcus faecalis ATCC 29212 | 4 | |

| Laurixamine | Streptococcus pneumoniae ATCC 49619 | 1 | |

| N-Alkyl Betaine (C16) | Staphylococcus aureus | 61 µM | |

| N-Alkyl Betaine (C16) | Escherichia coli | 120 µM | |

| N-Alkyl-N,N-Dimethylamine Oxide (C14) | Staphylococcus aureus | 62 µM | |

| N-Alkyl-N,N-Dimethylamine Oxide (C14) | Escherichia coli | 31 µM | |

| C14-I- Quaternary Ammonium Salt | Staphylococcus aureus CIP 4.83 | < 0.5 | |

| C14-I- Quaternary Ammonium Salt | Escherichia coli CIP 53126 | 2 |

Cytotoxicity

The cytotoxic effects of long-chain aliphatic amines are closely related to their chemical structure, particularly the length of the alkyl chain. Generally, cytotoxicity increases with chain length up to a certain point, after which a "cutoff effect" is observed, likely due to reduced solubility and bioavailability.

Table 2: Cytotoxicity Data for Selected Aliphatic Amines

| Compound/Amine Class | Test System | Endpoint | Value | Reference |

| Aliphatic Amines (general) | Tetrahymena pyriformis (48h) | IGC50 | log IGC50⁻¹ = 0.72(log KOW) - 1.64 | |

| Aliphatic Amines (general) | Pimephales promelas (96h) | LC50 | log LC50⁻¹ = 0.80(log KOW) - 1.80 | |

| Monoamines | Human Diploid Fibroblasts | Minimum Inhibitory Concentration | Regression curve derived based on carbon number | |

| Diamines | Human Diploid Fibroblasts | Minimum Inhibitory Concentration | Regression curve derived based on carbon number |

Modulation of Signaling Pathways

Long-chain aliphatic amines, due to their ability to interact with and partition into cell membranes, can modulate the function of membrane-bound proteins such as G-protein coupled receptors (GPCRs) and ion channels. This modulation can occur through direct binding to allosteric sites or by altering the lipid environment of the protein.

G-Protein Coupled Receptor (GPCR) Signaling

LCAAs may act as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand), causing a conformational change that can enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response to the endogenous agonist. Given the structural diversity of LCAAs, they have the potential to interact with various GPCRs, influencing downstream signaling cascades such as the adenylyl cyclase/cAMP pathway or the phospholipase C/IP3-DAG pathway.

Caption: Hypothesized GPCR signaling modulation by a long-chain aliphatic amine.

Ion Channel Interaction

Polyamines, which are structurally related to LCAAs, are known to interact with and modulate the activity of various ion channels, particularly potassium channels. They can act as pore blockers, physically occluding the channel and preventing ion flow, or they can modulate channel gating. This interaction is often voltage-dependent. It is plausible that LCAAs exert similar effects on ion channels, which could contribute to their biological activities, including their effects on excitable cells like neurons and muscle cells.

Enzyme Inhibition

The structural features of long-chain aliphatic amines make them potential candidates for enzyme inhibitors. The amine group can participate in hydrogen bonding and electrostatic interactions within the active site of an enzyme, while the long alkyl chain can engage in hydrophobic interactions.

Table 3: Enzyme Inhibition by Aliphatic Amines

| Amine/Derivative | Enzyme | Inhibition Type | Ki/IC50 | Reference |

| 4-amino-1-naphthol | Lysine (K) acetyltransferase 8 (KAT8) | Potent Inhibitor | Ki values determined for free and acetylated enzyme | |

| Various | Data not readily available in searches |

Note: Specific Ki or IC50 values for long-chain aliphatic amines against a broad range of enzymes are not well-documented in the initial search results. Further targeted studies are needed to populate this area.

Drug Delivery: The Pro-drug Approach

Long-chain aliphatic amines are utilized as pro-drug moieties to enhance the cellular permeability of drugs that are otherwise poorly absorbed, such as phosphonates. The anionic charge of the phosphonate group is masked by forming a phosphonoamidate bond with the amine, creating a more lipophilic pro-drug that can more easily cross cell membranes. Once inside the cell, the P-N bond is cleaved by intracellular enzymes, such as phosphoramidases, releasing the active drug.

Caption: Workflow of LCAA-phosphonate prodrug activation within a cell.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of long-chain aliphatic amines by measuring the metabolic activity of cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compound (LCAA)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the LCAA in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the LCAA. Include a vehicle control (medium with the solvent used to dissolve the LCAA) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

References

Methodological & Application

Application Notes and Protocols for Surface Modification with 9-Aminoheptadecane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of substrates using 9-Aminoheptadecane to create self-assembled monolayers (SAMs). Such functionalized surfaces are of significant interest in biomedical research and drug development due to their potential to influence cellular adhesion, proliferation, and differentiation. The protocols outlined below cover substrate preparation, SAM formation, and subsequent characterization.

Introduction

Surface modification with alkylamines, such as 9-Aminoheptadecane, allows for the creation of surfaces with tailored chemical and physical properties. The primary amine group at the head of the molecule can interact with various substrates, while the long alkyl chain forms a densely packed, organized monolayer. These amine-terminated surfaces are known to positively influence cell behavior, making them excellent candidates for use in tissue engineering, medical implant development, and as substrates for studying cellular signaling. Amine groups can promote cell adhesion due to their positive charge at physiological pH, which can attract negatively charged biomolecules.

Data Presentation: Characterization of 9-Aminoheptadecane SAMs

While specific experimental data for 9-Aminoheptadecane SAMs is not extensively available in the literature, the following table summarizes the expected quantitative data based on typical values for long-chain alkylamine SAMs. These values can serve as a benchmark for characterization.

| Parameter | Expected Value for 9-Aminoheptadecane SAM | Characterization Technique |

| Advancing Contact Angle (Water) | 60-80° | Contact Angle Goniometry |

| Ellipsometric Thickness | 1.8 - 2.5 nm | Spectroscopic Ellipsometry |

| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |

| N 1s Binding Energy | ~400 eV | X-ray Photoelectron Spectroscopy (XPS) |

Note: The expected contact angle is lower than that of a purely hydrophobic surface due to the presence of the terminal amine groups. The thickness is consistent with a monolayer of a C17 molecule. The surface is expected to be smooth, and the N 1s peak in the XPS spectrum confirms the presence of the amine groups.

Experimental Protocols

Substrate Preparation

The quality of the SAM is highly dependent on the cleanliness and preparation of the substrate. Common substrates for alkylamine SAMs include silicon wafers (with a native oxide layer), glass, and mica.

a. Solvent Cleaning:

-

Place the substrates in a beaker containing absolute ethanol.

-

Sonicate for 15 minutes to remove organic contaminants.

-

Rinse thoroughly with deionized (DI) water.

b. Piranha Etching (for silicon and glass substrates): CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid.

-

Immerse the cleaned substrates in the piranha solution for 10-15 minutes.

-

Remove the substrates and rinse extensively with DI water.

c. Final Rinse and Drying:

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately for SAM formation to prevent re-contamination.

SAM Formation

a. Solution Preparation:

-

Prepare a 1 mM solution of 9-Aminoheptadecane in a suitable solvent such as absolute ethanol or toluene. For example, dissolve 2.55 mg of 9-Aminoheptadecane in 10 mL of solvent.

-

To ensure the dissolution of the long-chain amine, sonicate the solution for 5-10 minutes.

b. Immersion:

-

Place the clean, dry substrates in a container.

-

Pour the 9-Aminoheptadecane solution into the container, ensuring the substrates are fully submerged.

-

To prevent the introduction of contaminants from the air, it is recommended to perform this step in an inert atmosphere (e.g., a glove box filled with nitrogen or argon).

-

Seal the container and allow it to stand for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

c. Rinsing and Drying:

-

After the incubation period, remove the substrates from the solution with clean tweezers.

-

Rinse the substrates thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.

-

Perform a final rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

Characterization of the SAM

a. Contact Angle Goniometry: This technique is used to measure the hydrophobicity/hydrophilicity of the modified surface. A water droplet is placed on the surface, and the contact angle is measured.

b. X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the amine groups. A high-resolution scan of the N 1s region should show a peak at approximately 400 eV.

c. Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the SAM. A high-quality SAM should have a smooth, uniform surface with a low root-mean-square (RMS) roughness.

Mandatory Visualizations

Caption: Experimental workflow for surface modification and characterization.

Caption: Potential cell signaling pathways activated by amine-terminated surfaces.

Application Notes and Protocols: Heptadecan-9-amine in the Synthesis of Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-amine, a branched long-chain primary amine, is emerging as a critical component in the synthesis of advanced electronic materials. While specific literature detailing its use is nascent, its structural similarity to well-established capping agents like oleylamine suggests a significant role in controlling the nucleation, growth, and surface passivation of semiconductor nanocrystals, particularly perovskite quantum dots. These materials are at the forefront of next-generation optoelectronic devices, including light-emitting diodes (LEDs), solar cells, and photodetectors.

This document provides detailed application notes and experimental protocols based on the established use of analogous long-chain amines in the synthesis of high-quality perovskite quantum dots. The information herein is intended to guide researchers in exploring the potential of this compound as a novel capping agent for tuning the optoelectronic properties of these advanced materials.

Application Notes: The Role of Long-Chain Amines in Perovskite Quantum Dot Synthesis

Long-chain alkylamines, such as this compound, play a multifaceted role in the colloidal synthesis of perovskite quantum dots (QDs). Their primary functions include:

-

Surface Passivation: The amine group coordinates with under-coordinated metal cations (e.g., Pb²⁺) on the surface of the nanocrystals. This passivates surface trap states that would otherwise act as non-radiative recombination centers, thereby enhancing the photoluminescence quantum yield (PLQY) and overall device efficiency.

-

Size and Shape Control: The bulky alkyl chains of the amine ligands provide steric hindrance, which controls the growth rate of the nanocrystals. By modulating the concentration and chain length of the amine, the final size and shape of the quantum dots can be tuned, allowing for precise control over their emission wavelength due to the quantum confinement effect.

-

Colloidal Stability: The long, nonpolar alkyl chains extend into the solvent, providing colloidal stability and preventing the aggregation of the nanocrystals in nonpolar organic solvents. This is crucial for achieving uniform thin films for device fabrication.

-

Precursor Solubilization: Amines can aid in the dissolution of metal halide precursors in the reaction solvent, ensuring a homogeneous reaction mixture for the nucleation and growth of the quantum dots.

The branched structure of this compound may offer unique advantages in terms of steric hindrance and surface packing compared to linear amines, potentially leading to enhanced stability and monodispersity of the resulting nanocrystals.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available in published literature, the following table summarizes the general effects of varying alkylamine capping ligand properties on the performance of perovskite quantum dots, based on studies of analogous compounds. This information can be used to predict the potential impact of using this compound.

| Property of Capping Amine | Effect on Perovskite Quantum Dots | Typical Performance Metrics |

| Chain Length | Longer chains generally provide better steric stabilization, leading to smaller and more monodisperse nanocrystals. | - Emission Wavelength: Blue-shifted with smaller nanocrystal size.- Photoluminescence Quantum Yield (PLQY): Can be enhanced due to better surface passivation. |

| Concentration | Higher concentrations can lead to smaller nanocrystals due to increased surface coverage and arrested growth. | - Reaction Kinetics: Slower growth rates.- Colloidal Stability: Improved stability at optimal concentrations. |

| Branched vs. Linear Structure | Branched chains may provide more effective steric hindrance and influence ligand packing density on the nanocrystal surface. | - Crystal Phase Purity: Can influence the formation of the desired perovskite crystal phase.- Long-term Stability: Potentially enhanced due to better surface protection. |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of Cesium Lead Bromide (CsPbBr₃) quantum dots using a long-chain amine as a capping agent. This protocol can be adapted for the use of this compound.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

This compound (or other long-chain amine, e.g., oleylamine)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Toluene (anhydrous)

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Syringes and needles

-

Centrifuge

-

UV-Vis and Photoluminescence spectrometers for characterization

Protocol: Hot-Injection Synthesis of CsPbBr₃ Quantum Dots

-

Preparation of Cesium Oleate Precursor:

-

In a 50 mL three-neck flask, add Cs₂CO₃ (0.4 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ is fully dissolved to form a clear solution of cesium oleate.

-

Cool the solution to 100 °C for injection.

-

-

Synthesis of CsPbBr₃ Nanocrystals:

-

In a 100 mL three-neck flask, add PbBr₂ (0.2 mmol), This compound (2 mL), oleic acid (2 mL), and 1-octadecene (20 mL).

-

Degas the mixture under vacuum at 120 °C for 1 hour.

-

Switch to a nitrogen atmosphere and heat the solution to 160 °C.

-

Swiftly inject the pre-prepared cesium oleate solution (1.6 mL) into the hot reaction mixture.

-

Immediately after injection, cool the reaction flask in an ice-water bath to quench the reaction and arrest nanocrystal growth.

-

-

Purification of Nanocrystals:

-

Transfer the crude solution to a centrifuge tube.

-

Add acetone (a non-solvent) in a 1:3 volume ratio to precipitate the nanocrystals.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanocrystal pellet in anhydrous toluene.

-

Repeat the precipitation and re-dispersion steps one more time to ensure high purity.

-

Finally, disperse the purified CsPbBr₃ quantum dots in a minimal amount of toluene for storage and characterization.

-

Characterization:

-

Optical Properties: Measure the UV-Vis absorption and photoluminescence emission spectra to determine the excitonic peak and emission wavelength.

-

Morphology: Use Transmission Electron Microscopy (TEM) to analyze the size, shape, and monodispersity of the synthesized quantum dots.

-

Crystal Structure: Employ X-ray Diffraction (XRD) to confirm the perovskite crystal structure.

Visualizations

Caption: Workflow for the hot-injection synthesis of CsPbBr₃ quantum dots.

Caption: this compound passivating surface lead defects on a perovskite QD.

Applications of Heptadecan-9-amine in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-amine is a long-chain primary amine with a C17 alkyl backbone. Its molecular structure, featuring a hydrophilic amine head and a long, hydrophobic alkyl tail, makes it a versatile molecule for applications in materials science. While specific literature on this compound is not abundant, its properties can be inferred from the well-documented applications of similar long-chain amines. This document provides detailed application notes and protocols for the use of this compound in three key areas: as a surface modifying agent for creating hydrophobic coatings, as a capping agent in the synthesis of nanoparticles, and as an additive to enhance the performance of perovskite solar cells. The protocols and data presented are based on established methodologies for analogous long-chain amines and serve as a guide for researchers exploring the potential of this compound.

Application 1: Surface Modification for Hydrophobic Coatings

The long alkyl chain of this compound makes it an excellent candidate for rendering surfaces hydrophobic. By grafting this molecule onto a substrate, a low-surface-energy layer is formed that repels water. This is particularly useful for creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers on materials such as glass, silicon wafers, and polymers.

Quantitative Data: Surface Properties

The following table summarizes representative data for surfaces modified with long-chain amines, which can be considered indicative of the expected performance of surfaces functionalized with this compound.

| Parameter | Value Range | Characterization Method | Reference |

| Water Contact Angle | 100° - 150° | Sessile Drop Goniometry | [1][2][3] |

| Surface Free Energy | 20 - 30 mN/m | Contact Angle Measurement with Multiple Liquids | [4] |

| Amine Surface Density | 0.5 - 2.5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS), UV-Vis Spectroscopy | [5] |

Experimental Protocol: Surface Functionalization of a Silicon Wafer

This protocol details the modification of a hydroxyl-terminated silicon wafer with this compound to create a hydrophobic surface.

Materials:

-

Silicon wafers with a native oxide layer

-

This compound

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Clean the silicon wafers by sonication in ethanol and deionized water for 15 minutes each.

-

Dry the wafers under a stream of nitrogen gas.

-

Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

-

-

Silanization:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned and dried silicon wafers in the APTES solution.

-

Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to form an amine-terminated surface.

-

Rinse the wafers with toluene and ethanol to remove excess unreacted APTES.

-

Dry the wafers under a stream of nitrogen.

-

-

Grafting of this compound (via Schiff Base Formation and Reduction - an example pathway):

-

Prepare a solution of a suitable dialdehyde (e.g., glutaraldehyde) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

Immerse the amine-terminated wafers in the dialdehyde solution for 1 hour at room temperature to form an aldehyde-terminated surface.

-

Rinse the wafers thoroughly with deionized water and dry under nitrogen.

-

Prepare a solution of this compound in a suitable solvent like ethanol.

-

Immerse the aldehyde-terminated wafers in the this compound solution and leave overnight at room temperature to form a Schiff base.

-

To form a stable secondary amine linkage, reduce the Schiff base by immersing the wafers in a solution of sodium borohydride in ethanol for 30 minutes.

-

Rinse the wafers with ethanol and deionized water, then dry under a stream of nitrogen.

-

-

Characterization:

-

Measure the water contact angle of the modified surface using a goniometer to confirm hydrophobicity.

-

Characterize the surface chemical composition using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and the long alkyl chain.

-

Analyze the surface topography using Atomic Force Microscopy (AFM).

-

Diagram: Workflow for Surface Hydrophobization

Caption: Workflow for creating a hydrophobic surface using this compound.

Application 2: Capping Agent for Nanoparticle Synthesis

In the synthesis of colloidal nanoparticles, such as quantum dots (QDs), this compound can act as a capping agent or ligand. The amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chain provides steric hindrance. This prevents nanoparticle aggregation and allows for control over their size and shape during synthesis. The hydrophobic tails also render the nanoparticles soluble in nonpolar solvents.

Quantitative Data: Nanoparticle Properties

The following table provides expected properties for nanoparticles synthesized using long-chain amines as capping agents.

| Parameter | Value Range | Characterization Method | Reference |

| Nanoparticle Diameter | 2 - 15 nm | Transmission Electron Microscopy (TEM) | |

| Size Distribution | < 10% | Dynamic Light Scattering (DLS), TEM | |

| Quantum Yield (for QDs) | 40 - 80% | Photoluminescence Spectroscopy | |

| Colloidal Stability | > 1 month in nonpolar solvents | Visual Inspection, DLS |

Experimental Protocol: Synthesis of InP/ZnS Quantum Dots

This protocol is a representative example of the synthesis of indium phosphide core/zinc sulfide shell quantum dots where this compound could be used as a capping ligand.

Materials:

-

Indium(III) chloride (InCl₃)

-

Zinc chloride (ZnCl₂)

-

Tris(trimethylsilyl)phosphine ((TMS)₃P)

-

Sulfur precursor (e.g., elemental sulfur)

-

This compound

-

1-Octadecene (ODE)

-

Anhydrous toluene

-

Methanol

Procedure:

-

Precursor Preparation (in a glovebox):

-

Prepare an indium precursor solution by dissolving InCl₃ in this compound and ODE in a three-neck flask.

-

Prepare a zinc precursor solution by dissolving ZnCl₂ in this compound and ODE.

-

Prepare a phosphine precursor by dissolving (TMS)₃P in ODE.

-

Prepare a sulfur precursor solution by dissolving elemental sulfur in ODE with heating.

-

-

InP Core Synthesis:

-

Heat the indium precursor solution in the three-neck flask to a high temperature (e.g., 300 °C) under a nitrogen atmosphere with vigorous stirring.

-

Rapidly inject the (TMS)₃P solution into the hot indium precursor solution.

-

Monitor the growth of the InP quantum dots by taking small aliquots and measuring their UV-Vis and photoluminescence spectra. The color of the solution will change as the nanoparticles grow.

-

Once the desired core size is reached (indicated by the emission wavelength), cool the reaction mixture.

-

-

ZnS Shell Growth:

-

Reheat the solution containing the InP cores to a suitable temperature (e.g., 220-240 °C).

-

Slowly inject the zinc and sulfur precursor solutions dropwise over a period of 1-2 hours to grow a ZnS shell on the InP cores.

-

Continue to monitor the optical properties to track the shell growth and the increase in quantum yield.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add anhydrous toluene to the solution.

-

Precipitate the quantum dots by adding methanol and centrifuging the mixture.

-

Discard the supernatant and redisperse the quantum dot pellet in toluene. Repeat this precipitation and redispersion process 2-3 times to remove unreacted precursors and excess ligands.

-

Finally, disperse the purified InP/ZnS quantum dots capped with this compound in a nonpolar solvent like toluene for storage.

-

-

Characterization:

-

Use TEM to determine the size, shape, and crystallinity of the quantum dots.

-

Measure the absorption and photoluminescence spectra to determine the optical properties.

-

Use Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the this compound capping agent on the nanoparticle surface.

-

Diagram: Role of this compound in Nanoparticle Synthesis

Caption: this compound as a capping agent in nanoparticle synthesis.

Application 3: Additive in Perovskite Solar Cells

Long-chain alkylamines are used as additives in the precursor solutions for perovskite thin films to improve the performance and stability of perovskite solar cells (PSCs). This compound, with its long alkyl chain, can help to passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination and improving charge carrier lifetime. It can also influence the crystal growth and orientation of the perovskite film, leading to improved device efficiency and stability.

Quantitative Data: Perovskite Solar Cell Performance

The following table shows typical performance improvements observed with the addition of long-chain amines to perovskite solar cells.

| Parameter | Without Additive | With Long-Chain Amine Additive | Characterization Method | Reference |

| Power Conversion Efficiency (PCE) | 18 - 20% | 20 - 23% | Current-Voltage (J-V) Measurement | |

| Open-Circuit Voltage (Voc) | 1.05 - 1.10 V | 1.10 - 1.15 V | J-V Measurement | |

| Fill Factor (FF) | 75 - 80% | 80 - 85% | J-V Measurement | |

| Long-Term Stability (T80) | < 500 hours | > 1000 hours | Maximum Power Point Tracking |

Experimental Protocol: Fabrication of a Perovskite Solar Cell

This protocol describes the fabrication of an inverted (p-i-n) perovskite solar cell, incorporating this compound as an additive.

Materials:

-

ITO-coated glass substrates

-

Hole transport layer (HTL) material (e.g., NiOx)

-

Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)

-

This compound

-

Solvents for perovskite ink (e.g., DMF, DMSO)

-

Antisolvent (e.g., chlorobenzene)

-

Electron transport layer (ETL) material (e.g., C60)

-

Buffer layer material (e.g., BCP)

-

Metal electrode (e.g., silver or copper)

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

-

-

Layer Deposition:

-

Deposit the NiOx hole transport layer onto the ITO substrate using spin-coating, followed by annealing.

-

Prepare the perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO.

-

Add a small amount of this compound (e.g., 0.1-1.0 mg/mL) to the perovskite precursor solution.

-

Spin-coat the perovskite solution onto the HTL in a nitrogen-filled glovebox.

-

During the spin-coating, dispense an antisolvent (chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film at a moderate temperature (e.g., 100 °C).

-

Deposit the ETL (C60), buffer layer (BCP), and the metal electrode sequentially via thermal evaporation.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the PCE, Voc, short-circuit current density (Jsc), and FF.

-

Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

-

Conduct stability tests by monitoring the device performance over time under continuous illumination or in a controlled environment.

-

Diagram: Mechanism of this compound in Perovskite Films

Caption: Defect passivation in perovskite films by this compound.

References

Heptadecan-9-amine: A Versatile Reagent in Organic and Materials Synthesis

Introduction

Heptadecan-9-amine, a long-chain primary amine, is emerging as a versatile and valuable reagent in the field of organic synthesis and materials science. Its unique structure, featuring a central amine group within a seventeen-carbon chain, imparts specific properties that are advantageous in a variety of applications. This document provides detailed application notes and experimental protocols for the use of this compound as a capping agent in nanoparticle synthesis, a functionalizing agent for graphene oxide, and as a nucleophile in fundamental organic reactions.

Application 1: Surface Ligand for Quantum Dot Synthesis

Long-chain primary amines, such as this compound, are crucial in the synthesis of colloidal quantum dots (QDs). They act as capping agents, controlling the growth and stabilization of the nanoparticles, and preventing their aggregation. The long alkyl chains provide steric hindrance, ensuring the formation of monodisperse QDs with high quantum yields.

Experimental Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a typical hot-injection synthesis of CdSe quantum dots using this compound as a capping ligand.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

This compound

-

1-Octadecene (ODE)

-

Trioctylphosphine (TOP)

-

Toluene

-

Methanol

Procedure:

-

Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine CdO (0.1 mmol), this compound (2 mmol), and ODE (10 mL).

-

Heat the mixture to 150 °C under a nitrogen atmosphere with vigorous stirring until a clear, colorless solution is obtained.

-

Raise the temperature to 250 °C.

-

Preparation of Selenium Precursor: In a separate vial, dissolve Se powder (0.1 mmol) in TOP (1 mL).

-

Hot-Injection: Swiftly inject the Se-TOP solution into the hot Cd-amine solution at 250 °C.

-

Monitor the growth of the quantum dots by periodically taking aliquots and measuring their UV-Vis and fluorescence spectra. The size of the QDs can be controlled by the reaction time and temperature.

-

Once the desired size is reached, cool the reaction mixture to room temperature.

-

Purification: Add toluene (10 mL) to the reaction mixture, followed by the addition of methanol to precipitate the QDs.

-

Centrifuge the mixture and discard the supernatant.

-

Resuspend the QD pellet in toluene. Repeat the precipitation and redispersion process two more times.

-

Finally, disperse the purified QDs in a nonpolar solvent like toluene for storage.

Quantitative Data

| Parameter | Value |

| CdO | 0.1 mmol |

| This compound | 2 mmol |

| Selenium | 0.1 mmol |

| Injection Temperature | 250 °C |

| Typical Reaction Time | 5-15 min |

| Emission Peak (example) | 580 nm |

| Quantum Yield (example) | > 60% |

Workflow Diagram

Caption: Workflow for the synthesis of CdSe quantum dots.

Application 2: Functionalization of Graphene Oxide

This compound can be used to functionalize graphene oxide (GO), modifying its surface properties. The amine group reacts with the epoxy groups on the GO surface, leading to a more hydrophobic material that can be better dispersed in organic solvents and polymer matrices. This functionalization is key for the development of advanced composite materials.

Experimental Protocol: Amine Functionalization of Graphene Oxide

This protocol outlines the procedure for the functionalization of graphene oxide with this compound.

Materials:

-

Graphene oxide (GO)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Dispersion of GO: Disperse GO (100 mg) in DMF (50 mL) by ultrasonication for 1 hour to obtain a homogeneous dispersion.

-

Amine Addition: Add this compound (500 mg, ~2 mmol) to the GO dispersion.

-

Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Filter the mixture through a PTFE membrane (0.45 µm pore size).

-

Washing: Wash the filtered solid sequentially with DMF, methanol, and deionized water to remove unreacted amine and other impurities.

-

Drying: Dry the resulting functionalized graphene oxide (HDA-GO) in a vacuum oven at 60 °C overnight.

Quantitative Data

| Parameter | Value |

| Graphene Oxide | 100 mg |

| This compound | 500 mg |

| Solvent | DMF (50 mL) |

| Reaction Temperature | 100 °C |

| Reaction Time | 24 hours |

| Expected Product | This compound functionalized GO |

Workflow Diagram

Caption: Workflow for functionalizing graphene oxide.

Application 3: Nucleophilic Reagent in Organic Synthesis

The primary amine group in this compound is a potent nucleophile, enabling its participation in a variety of classic organic reactions.

Experimental Protocol 1: Amide Bond Formation

This protocol details the reaction of this compound with a carboxylic acid to form an amide, a fundamental transformation in organic and medicinal chemistry.

Materials:

-

This compound

-

Octanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve octanoic acid (1 mmol) and HOBt (1.1 mmol) in DCM (10 mL).

-

Activation: Add EDC (1.1 mmol) to the solution and stir at room temperature for 30 minutes.

-

Amine Addition: Add a solution of this compound (1 mmol) in DCM (5 mL) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data

| Reagent | Molar Equivalent |

| Octanoic acid | 1.0 |

| This compound | 1.0 |

| EDC | 1.1 |

| HOBt | 1.1 |

| Typical Yield | 85-95% |

Experimental Protocol 2: Imine Formation (Schiff Base)

This protocol describes the condensation reaction between this compound and an aldehyde to form an imine.

Materials:

-

This compound

-

Benzaldehyde

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 mmol) and benzaldehyde (1 mmol) in toluene (20 mL).

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting imine can be used in the next step without further purification or can be purified by distillation under reduced pressure if necessary.

Quantitative Data

| Reagent | Molar Equivalent |

| Benzaldehyde | 1.0 |

| This compound | 1.0 |

| Typical Yield | >90% (often used in situ) |

Reaction Scheme Diagram

Caption: Reaction schemes for amide and imine formation.

Application Notes and Protocols for the Synthesis of Nanoparticles Using 1-Octylnonylamine

For Researchers, Scientists, and Drug Development Professionals